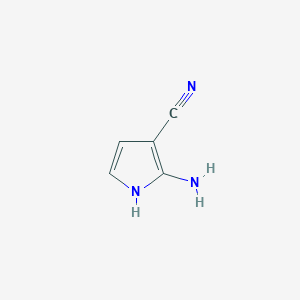

2-Amino-1H-pyrrole-3-carbonitrile

説明

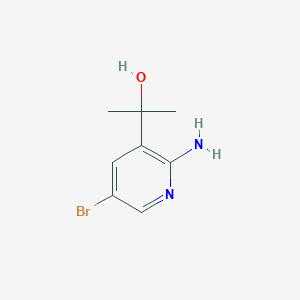

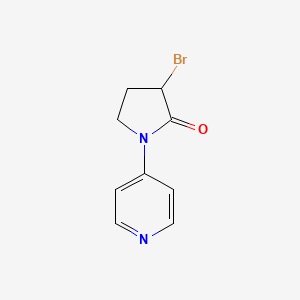

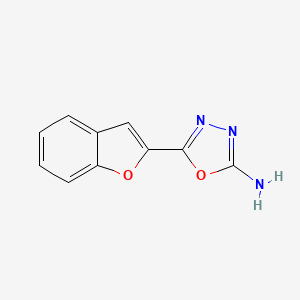

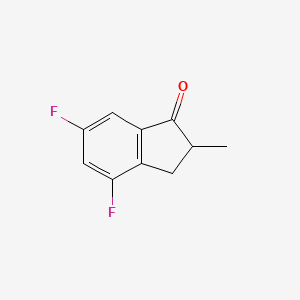

“2-Amino-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of “this compound” derivatives has been achieved through various methods. One efficient protocol involves reacting malononitrile and glycine derivatives using a microwave . Another method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic ring with two double bonds, one nitrogen atom, and a carbonitrile group attached to it .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 107.113 Da . It has a density of 1.3±0.1 g/cm3, and its boiling point is 393.4±27.0 °C at 760 mmHg . The exact melting point is not available .科学的研究の応用

Synthetic Applications in Heterocyclic Compounds 2-Amino-1H-pyrrole-3-carbonitrile is a versatile intermediate in the synthesis of various heterocyclic compounds. For instance, Dave and Parikh (2001) demonstrated its use in the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles, a process enhanced by phase transfer catalysis (Dave & Parikh, 2001). Similarly, Salaheldin et al. (2010) described the preparation of substituted pyrrolo[3,2-b]pyridines from 4-amino-1H-pyrrole-3-carbonitrile, highlighting the compound's utility in creating novel molecular frameworks (Salaheldin et al., 2010).

Corrosion Inhibition Verma et al. (2015) explored the application of this compound derivatives as corrosion inhibitors for mild steel in acidic environments. Their research indicated significant inhibition efficiencies, demonstrating the compound's potential in industrial applications (Verma et al., 2015).

Organic Synthesis El-Kashef et al. (2007) utilized this compound in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, showcasing its role in the construction of complex organic molecules (El-Kashef et al., 2007).

Potential Insecticidal Applications Abdelhamid et al. (2022) investigated a series of pyrrole derivatives, including this compound, for their insecticidal properties against the cotton leafworm. This study points to the potential use of these compounds in agricultural pest control (Abdelhamid et al., 2022).

Advanced Organic Synthesis Techniques Kucukdisli et al. (2014) and Bergner et al. (2009) both demonstrated advanced organic synthesis techniques using this compound. These techniques involve cyclocondensation and other complex reactions, highlighting the compound's role in creating diverse organic structures (Kucukdisli et al., 2014), (Bergner et al., 2009).

Pharmaceutical and Biochemical Applications The structure-activity relationship and optimization of this compound derivatives have been explored for their potential as metallo-β-lactamase inhibitors, as studied by McGeary et al. (2017). This points towards its application in developing pharmaceutical compounds (McGeary et al., 2017).

Green Chemistry Applications Ahmadi and Maddahi (2013) demonstrated an efficient synthesis of pyrrole derivatives, including this compound, under microwave irradiation, which is an example of applying green chemistry principles in chemical synthesis (Ahmadi & Maddahi, 2013).

将来の方向性

The future directions for “2-Amino-1H-pyrrole-3-carbonitrile” and its derivatives could involve further exploration of their synthetic methods and potential applications. For instance, microwave-assisted protocols for the synthesis of pyrrole derivatives have been suggested as a new and robust approach .

作用機序

Target of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a potential target for cancer therapies.

Mode of Action

For instance, some compounds have been observed to cause up-regulation of P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated cells . These changes can lead to cell cycle arrest and induce apoptotic cell death .

Biochemical Pathways

For example, up-regulation of the BAX gene can lead to an increase in BAX protein, a pro-apoptotic factor, thereby promoting apoptosis .

Result of Action

Similar compounds have been observed to increase the activity of caspase 8 and bax, while decreasing the activity of bcl2 . These changes can lead to cell cycle arrest at the G1/S phase and induce apoptotic cell death .

生化学分析

Biochemical Properties

2-Amino-1H-pyrrole-3-carbonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs. The compound also binds to proteins like albumin, affecting their function and stability. Additionally, this compound can interact with nucleic acids, influencing gene expression and DNA repair mechanisms .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspases and upregulating pro-apoptotic genes such as BAX and P53 . The compound also influences cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit the activity of enzymes like tyrosine kinases, leading to reduced phosphorylation of downstream targets . The compound also modulates gene expression by binding to transcription factors and altering their activity . Additionally, this compound can induce changes in chromatin structure, affecting the accessibility of DNA to transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic benefits without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound also affects the activity of key metabolic enzymes, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by membrane transporters such as ABC transporters, which facilitate its uptake and efflux . The compound also binds to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions influence the bioavailability and efficacy of this compound .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific organelles such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the localization and stability of this compound . These modifications help direct the compound to specific subcellular compartments, enhancing its biological activity .

特性

IUPAC Name |

2-amino-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUUICKROVJTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626258 | |

| Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755753-61-8 | |

| Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Amino-1H-pyrrole-3-carbonitrile in the synthesis of 7-deazaadenines?

A1: this compound serves as a crucial starting material for synthesizing pyrrolo[2,3-d]pyrimidin-4-amines, which are 7-deazaadenine analogs []. The researchers utilized this compound to build the core structure of the desired 7-deazaadenine derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)